5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide
Description
5-Bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide (CAS: 439107-96-7) is a brominated benzothiophene derivative with the molecular formula C₁₁H₁₀BrNOS and a molecular weight of 284.18 g/mol . Its structure comprises a benzothiophene core substituted with a bromine atom at position 5 and a dimethylamide group at position 2.
Properties
IUPAC Name |
5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNOS/c1-13(2)11(14)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCOOALILINGHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(S1)C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324748 | |
| Record name | 5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820102 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
439107-96-7 | |
| Record name | 5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide typically involves the bromination of N,N-dimethyl-1-benzothiophene-2-carboxamide. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the benzothiophene ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding thiol or thioether derivatives.
Scientific Research Applications
COX-2 Inhibition
5-Bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a significant role in the inflammatory process by catalyzing the formation of prostaglandins, which mediate pain and inflammation. The inhibition of COX-2 can lead to:
- Reduction of Inflammation : This compound can be utilized in the treatment of inflammatory diseases, providing an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that often have gastrointestinal side effects due to COX-1 inhibition .
- Pain Management : As a COX-2 inhibitor, it may be effective in managing acute and chronic pain conditions without the adverse effects associated with non-selective NSAIDs .
Anti-Malarial Activity
The compound also exhibits significant anti-malarial properties by acting as an inhibitor of the Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR), an essential enzyme for the survival of malaria parasites during their liver stage. Key findings include:
-
Inhibition of Liver Stage Parasites : Studies have shown that this compound effectively inhibits PfENR, making it a promising candidate for malaria treatment. It has demonstrated potent activity against both liver-stage and erythrocytic stages of the malaria parasite, which is crucial for developing effective anti-malarial therapies .
Activity Type IC50 Value PfENR Inhibition ≤ 0.115 µM COX-2 Inhibition Comparable to existing NSAIDs
Study on Anti-Malarial Efficacy
A notable study evaluated the efficacy of this compound in inhibiting the growth of malaria parasites. The results indicated that this compound not only inhibits PfENR but also shows a broader spectrum of action against various stages of Plasmodium species, suggesting its potential use in combination therapies for malaria .
Comparative Analysis with Other Compounds
In comparative studies with other established anti-malarial drugs, this compound has shown superior efficacy in targeting both liver and blood stages of the parasite. This dual-action mechanism is critical for reducing relapse rates in malaria treatment regimens .
Mechanism of Action
The mechanism of action of 5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Observations :
- Core Structure : The benzothiophene core in the target compound contrasts with the tetrahydrobenzothiophene (partially saturated) and benzene cores in analogs. Saturation in tetrahydro derivatives (e.g., ) may enhance conformational flexibility but reduce aromatic interactions .
- Bromine at position 5 is a common feature, suggesting its role in bioactivity or binding .
- Molecular Weight : The target compound has a lower molecular weight (284.18) than tetrahydrobenzothiophene analogs (377.25–409.33), which may influence pharmacokinetic properties like membrane permeability .
Biological Activity
5-Bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide (5-Br-DMBTCA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
5-Br-DMBTCA has the molecular formula C₁₁H₁₀BrNOS, characterized by a benzothiophene core with a bromine atom at position 5 and a carboxamide group at position 2. The presence of two methyl groups on the nitrogen of the amide further influences its biological activity.
Biological Activities
Research indicates that 5-Br-DMBTCA exhibits several promising biological activities:
- Antimicrobial Properties : The compound has shown efficacy against various microbial strains, suggesting potential for use as an antimicrobial agent.
- Anticancer Activity : Preliminary studies have indicated that 5-Br-DMBTCA may possess anticancer properties, although detailed mechanisms and specific cancer types remain to be fully elucidated.
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or receptors, modulating their activity, which is crucial for its therapeutic potential .
The mechanism by which 5-Br-DMBTCA exerts its biological effects involves binding to molecular targets such as enzymes or receptors. This binding can alter enzyme activity or signal transduction pathways, potentially impacting cellular processes like DNA replication and protein synthesis.
Antimicrobial Efficacy
A study highlighted the compound's activity against Trypanosoma brucei, demonstrating an IC₅₀ value of 0.73 μM, indicating significant potency compared to other derivatives . This suggests that structural modifications can enhance biological activity.
Anticancer Potential
Research focused on the anticancer properties of benzothiophene derivatives, including 5-Br-DMBTCA, has shown promising results in vitro. For example, derivatives with similar structures have been tested against various cancer cell lines with notable efficacy .
Comparative Analysis of Biological Activity
| Compound | IC₅₀ (μM) | Selectivity Index (SI) |
|---|---|---|
| 5-Br-DMBTCA | 0.73 | >14 |
| Thiazolyl–benzothiophenamide | 2.50 | >29 |
| Other benzothiophene derivatives | Variable | Variable |
This table summarizes the comparative potency of 5-Br-DMBTCA against other related compounds, highlighting its competitive edge in terms of selectivity and efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
